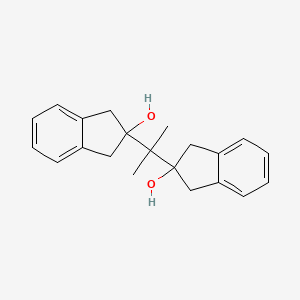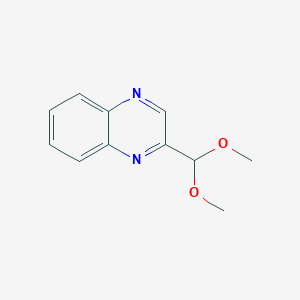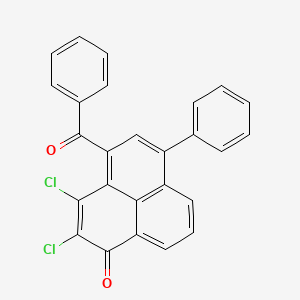
2,2'-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) is a chemical compound known for its unique structure and properties It consists of two 2,3-dihydro-1H-inden-2-ol units connected by a propane-2,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with a suitable propane-2,2-diyl precursor. One common method involves the use of a Grignard reagent, where the 2,3-dihydro-1H-inden-2-ol is reacted with a propane-2,2-diyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2,2′-Isopropylidenebis (tetrahydrofuran): Similar in structure but with tetrahydrofuran units instead of 2,3-dihydro-1H-inden-2-ol.
2,2-Bis (2-oxolanyl)propane: Another related compound with oxolanyl groups.
4,4’- (Propane-2,2-diyl)bis (2,6-dimethylphenol): Contains dimethylphenol units instead of 2,3-dihydro-1H-inden-2-ol.
Uniqueness
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
167219-11-6 |
|---|---|
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxy-1,3-dihydroinden-2-yl)propan-2-yl]-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C21H24O2/c1-19(2,20(22)11-15-7-3-4-8-16(15)12-20)21(23)13-17-9-5-6-10-18(17)14-21/h3-10,22-23H,11-14H2,1-2H3 |
Clave InChI |
OFIGMSMSWRVQDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CC2=CC=CC=C2C1)O)C3(CC4=CC=CC=C4C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)

![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)



![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)

